tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate
Description
tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate is a carbamate-protected amine derivative characterized by a branched alkyl chain and a carbamoyl group. This compound is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate for introducing sterically hindered amine functionalities. Its tert-butyloxycarbonyl (Boc) group provides temporary protection for amines during multi-step syntheses, enabling selective reactivity in complex molecular architectures.
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-(3-carbamoyl-2-methylpentan-3-yl)carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-7-12(8(2)3,9(13)15)14-10(16)17-11(4,5)6/h8H,7H2,1-6H3,(H2,13,15)(H,14,16) |
InChI Key |
NJZGEJYKJAUOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)(C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkylating agent. One common method includes the use of tert-butyl carbamate and a suitable alkyl halide under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of enzyme inhibitors and other bioactive compounds.
Medicine: In medicinal chemistry, it is utilized in the design and synthesis of drug candidates. The stability and reactivity of the carbamate group make it a valuable building block for developing new therapeutic agents.
Industry: Industrially, this compound is employed in the production of polymers, coatings, and adhesives. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is often utilized in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Key Structural Differences
Physicochemical and Functional Comparisons
Reactivity and Stability :
- The target compound ’s carbamoyl group enhances hydrogen-bonding capacity compared to the hydroxyl group in the biphenyl analog . However, the latter’s aromaticity may improve crystallinity, as suggested by crystallographic software data (e.g., SHELX ).
- The chloro-dioxonaphthalene derivative exhibits reduced stability under basic conditions due to electron-deficient aromatic systems, contrasting with the target compound’s alkyl-dominated stability.
The target compound lacks such inherent bioactivity but serves as a synthetic precursor.
Research Findings and Limitations
- Crystallographic Utility : The biphenyl analog has been instrumental in crystallographic studies using programs like SHELX and ORTEP-III , but its lack of hazardous properties limits its use in stress-testing safety protocols.
- Synthetic Challenges : The chloro-dioxonaphthalene derivative ’s NMR data (e.g., 179.24 ppm , likely a carbonyl signal) highlights its complex electronic environment, complicating purification.
- Biological Screening : While the thiazole analog is discontinued commercially, its structural blueprint remains valuable for designing bioactive molecules.
Biological Activity
Tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate is a compound belonging to the carbamate class, known for its diverse biological activities and applications in research. This article explores its biological activity, synthesis methods, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₂₃N₂O₂
- Molecular Weight : 244.3 g/mol
- Classification : Carbamate derivative
The compound features a tert-butyl group attached to a nitrogen atom that is linked to a carbamoyl group, which in turn connects to an ethyl and a 2-methylpropyl group. This structural configuration contributes to its biological properties, particularly its ability to disrupt cellular membranes in target organisms .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It disrupts the integrity of cellular membranes in bacteria and fungi, leading to cell death. This property makes it a candidate for further exploration in therapeutic applications against microbial infections .
The mechanism by which this compound exerts its biological effects involves:
- Membrane Disruption : The compound interacts with lipid bilayers, causing leakage of cellular contents.
- Inhibition of Growth : Studies have shown that it can inhibit the growth of various microbial strains by compromising their structural integrity .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving the reaction of tert-butyl isocyanate with appropriate amines or amino acids under controlled conditions. The following table summarizes one common synthetic route:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Tert-butyl isocyanate + Ethyl amine + 2-Methylpropyl amine | Reflux in organic solvent | 85% |
| 2 | Purification via recrystallization | - | - |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:
- Bacterial Strains Tested : E. coli, S. aureus
- Minimum Inhibitory Concentration (MIC) :
- E. coli: 50 µg/mL
- S. aureus: 30 µg/mL
These findings suggest that the compound has potential as an antimicrobial agent in clinical settings .
Research on Peptide Synthesis
In addition to its antimicrobial properties, this compound has been explored as a protecting group in peptide synthesis. Its stability enhances the reactivity of amino acids during synthesis, making it valuable in organic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
